

# Application Note: Spectrophotometric Determination of Iron(III) Using Thiocyanate

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## Compound of Interest

Compound Name: *Iron(III) hexathiocyanate*

Cat. No.: *B15179041*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction and Principle

The spectrophotometric determination of iron(III) using thiocyanate is a well-established, simple, and cost-effective method for quantifying iron concentration in various samples. The underlying principle involves the reaction between iron(III) ions ( $\text{Fe}^{3+}$ ) and thiocyanate ions ( $\text{SCN}^-$ ) in an acidic medium. This reaction forms a series of intensely colored, blood-red iron(III)-thiocyanate complexes, with the most common being  $[\text{Fe}(\text{SCN})(\text{H}_2\text{O})_5]^{2+}$ .<sup>[1][2]</sup>

The intensity of the resulting red solution is directly proportional to the concentration of the iron(III)-thiocyanate complex. According to the Beer-Lambert Law, the absorbance of the solution at a specific wavelength is linearly related to the concentration of the absorbing species.<sup>[3][4][5]</sup> By measuring the absorbance of the complex at its wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ), typically around 480 nm, the concentration of iron(III) in an unknown sample can be determined by comparing its absorbance to that of a series of standard solutions of known iron concentrations.<sup>[6][7]</sup> An acidic environment, usually achieved with nitric or sulfuric acid, is crucial to prevent the hydrolysis of  $\text{Fe}^{3+}$  ions, which would otherwise precipitate as iron(III) hydroxide and interfere with the analysis.<sup>[8][9]</sup>

## Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of iron(III) with thiocyanate.

Parameter	Value	Reference
Wavelength of Max. Absorbance ( $\lambda_{\text{max}}$ )	~480 nm	[6][7]
Molar Absorptivity ( $\epsilon$ )	$\sim 1.07 \times 10^4 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$	[10]
Recommended pH / Acidity	Acidic (e.g., 0.05 M to 1.5 M $\text{H}_2\text{SO}_4$ )	[8][11]
Linear Concentration Range	$1.0 \times 10^{-5} \text{ M}$ to $1.0 \times 10^{-3} \text{ M}$	[11]
Color of Complex	Intense Blood-Red	[1]
Stability of Complex	Color may fade over time; measurements should be taken promptly.	[11]

## Experimental Protocols

### 3.1 Reagent and Equipment Preparation

- Equipment:
  - UV-Visible Spectrophotometer
  - Cuvettes (1 cm path length)
  - Volumetric flasks (various sizes: 10 mL, 50 mL, 100 mL, 1000 mL)
  - Pipettes (various sizes)
  - Analytical balance
- Reagent Preparation:
  - Iron(III) Stock Solution (e.g., 1000 ppm or  $\sim 0.0179 \text{ M}$ ): Accurately weigh approximately 0.863 g of ammonium iron(III) sulfate dodecahydrate ( $\text{NH}_4\text{Fe}(\text{SO}_4)_2 \cdot 12\text{H}_2\text{O}$ ) or a stoichiometrically equivalent amount of another iron(III) salt. Dissolve it in a beaker with approximately 100 mL of deionized water and 10 mL of concentrated nitric acid ( $\text{HNO}_3$ ).

Quantitatively transfer the solution to a 1000 mL volumetric flask and dilute to the mark with deionized water. This solution is stable for several months.

- Iron(III) Working Standard Solution (e.g., 100 ppm or ~0.00179 M): Pipette 50 mL of the 1000 ppm iron(III) stock solution into a 500 mL volumetric flask. Dilute to the mark with deionized water.
- Ammonium Thiocyanate Solution (~2 M): Dissolve approximately 15.2 g of ammonium thiocyanate ( $\text{NH}_4\text{SCN}$ ) in deionized water and dilute to 100 mL in a volumetric flask.[6]
- Nitric Acid Solution (~4 M): Carefully add 255 mL of concentrated nitric acid (15.7 M) to about 500 mL of deionized water in a 1000 mL volumetric flask. Cool the solution and then dilute to the mark with deionized water.[6]

### 3.2 Preparation of Calibration Standards

- Label a series of five 50 mL volumetric flasks as 1, 2, 3, 4, and 5.
- Using a pipette, add 1.0, 2.0, 4.0, 6.0, and 8.0 mL of the 100 ppm Iron(III) Working Standard Solution to the respective flasks. This will correspond to final concentrations of 2, 4, 8, 12, and 16 ppm  $\text{Fe}^{3+}$ .
- To each flask, add 5 mL of the 4 M Nitric Acid solution.
- To each flask, add 5 mL of the 2 M Ammonium Thiocyanate solution.
- Dilute each solution to the 50 mL mark with deionized water. Stopper the flasks and invert several times to ensure thorough mixing.
- Prepare a "blank" solution in a separate 50 mL volumetric flask containing all reagents except for the iron standard (i.e., 5 mL of 4 M  $\text{HNO}_3$ , 5 mL of 2 M  $\text{NH}_4\text{SCN}$ , diluted to 50 mL with deionized water).

### 3.3 Spectrophotometric Measurement and Calibration Curve Construction

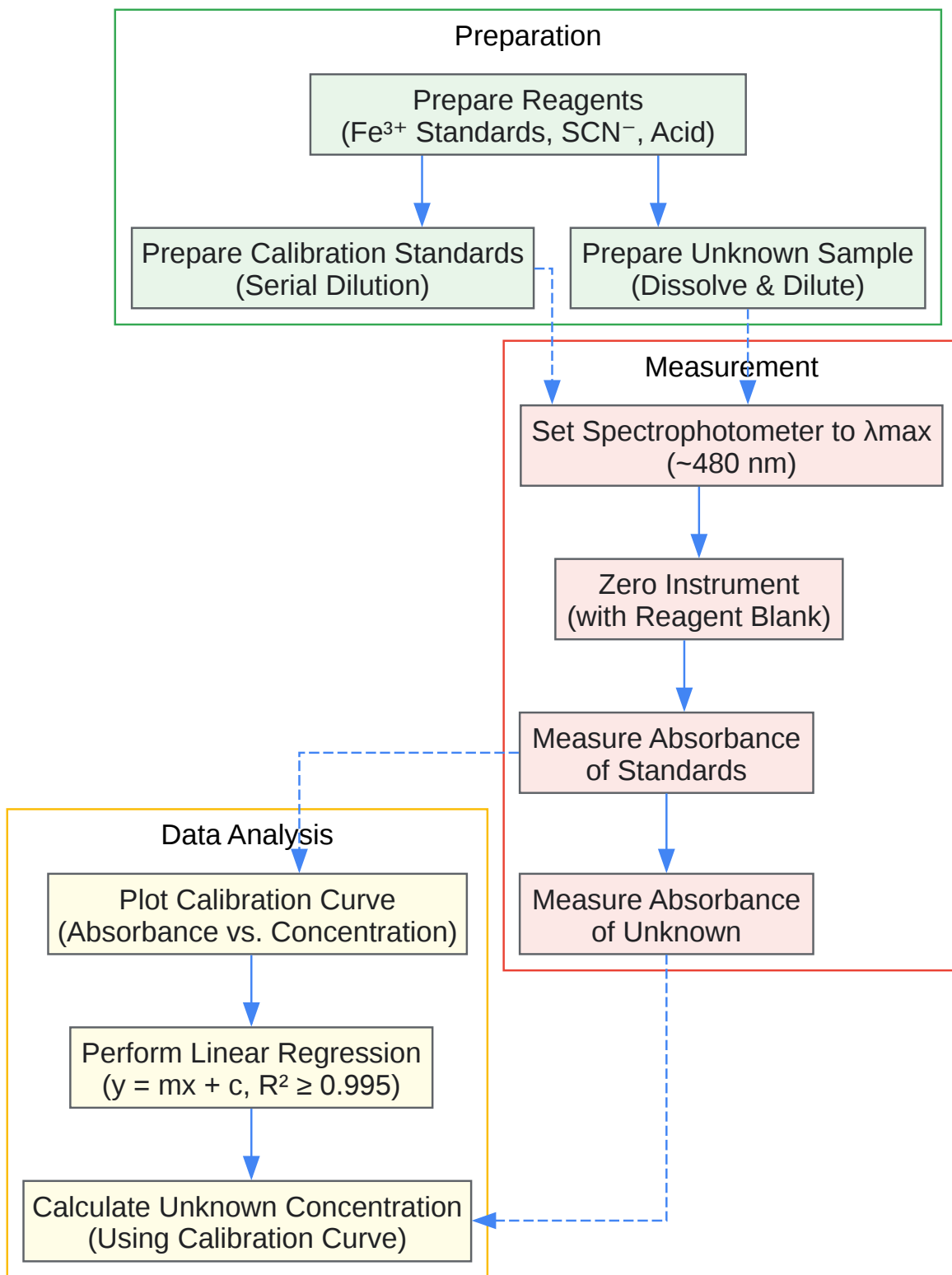
- Set the spectrophotometer to the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ), approximately 480 nm.[7]

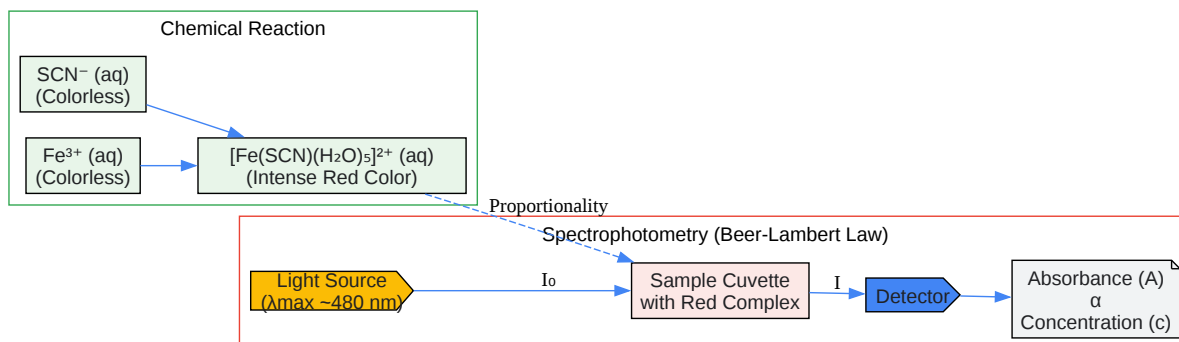
- Use the blank solution to zero the spectrophotometer (set absorbance to 0.000).
- Measure the absorbance of each of the prepared standard solutions (Flasks 1-5).
- Plot a graph of Absorbance (y-axis) versus Iron(III) Concentration (in ppm or M) (x-axis).
- Perform a linear regression analysis on the data points. The resulting plot is the calibration curve. The  $R^2$  value should be  $\geq 0.995$  for a valid calibration.

### 3.4 Analysis of an Unknown Sample

- Prepare the unknown sample by dissolving it in a known volume of the 4 M Nitric Acid solution. If necessary, perform serial dilutions to ensure the final iron concentration falls within the linear range of the calibration curve.
- Take a known volume of the prepared unknown solution and place it in a 50 mL volumetric flask.
- Add 5 mL of the 2 M Ammonium Thiocyanate solution.
- Dilute the solution to the 50 mL mark with deionized water, stopper, and mix thoroughly.
- Measure the absorbance of the unknown sample solution at 480 nm against the reagent blank.
- Using the equation of the line from the calibration curve ( $y = mx + c$ , where  $y$  is absorbance and  $x$  is concentration), calculate the concentration of iron(III) in the measured sample.
- Account for any dilution factors used during the sample preparation to determine the iron(III) concentration in the original, undiluted sample.

## Visualizations





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- To cite this document: BenchChem. [Application Note: Spectrophotometric Determination of Iron(III) Using Thiocyanate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15179041#spectrophotometric-determination-of-iron-iii-using-thiocyanate]

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